molecular formula C28H42O2 B12426691 (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

Cat. No.: B12426691
M. Wt: 410.6 g/mol
InChI Key: FGYKUFVNYVMTAM-MUUNZHRXSA-N
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Description

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol is a member of the tocotrienol family, which is a subgroup of the vitamin E family. Tocotrienols are known for their antioxidant properties and are found in various plant oils, including palm oil and rice bran oil . This compound is particularly interesting due to its unique structure, which includes a chromanol ring and an isoprenoid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol typically involves the condensation of a chromanol derivative with an isoprenoid chain. The reaction conditions often include the use of strong acids or bases to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources such as palm oil and rice bran oil. The extraction process involves saponification followed by chromatographic separation to isolate the desired tocotrienol .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the chromanol ring to a chroman ring.

    Substitution: The methyl groups on the chromanol ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically require strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman derivatives.

    Substitution: Various substituted chromanol derivatives depending on the substituent introduced.

Properties

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

IUPAC Name

(2R)-2,5,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1

InChI Key

FGYKUFVNYVMTAM-MUUNZHRXSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O

Origin of Product

United States

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